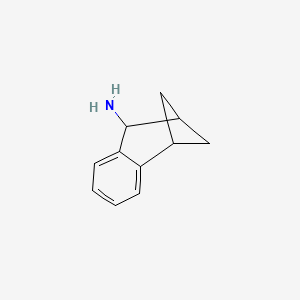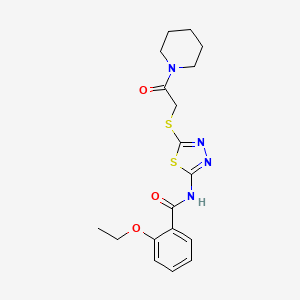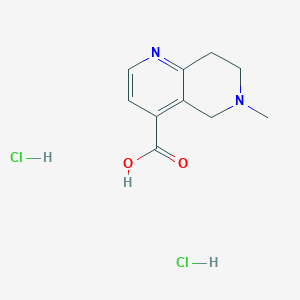![molecular formula C15H21ClO B2379262 1-[2,4-Bis(propan-2-yl)phényl]-2-chloropropan-1-one CAS No. 571157-70-5](/img/structure/B2379262.png)
1-[2,4-Bis(propan-2-yl)phényl]-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one is a chemical compound with the molecular formula C15H21ClO and a molecular weight of 252.78 g/mol . It is also known by its IUPAC name, 2-chloro-1-(2,4-diisopropylphenyl)-1-propanone . This compound is characterized by the presence of a chlorinated propanone group attached to a phenyl ring substituted with two isopropyl groups.
Applications De Recherche Scientifique
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one has various applications in scientific research:
Méthodes De Préparation
The synthesis of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where 2,4-diisopropylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Mécanisme D'action
The mechanism of action of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one can be compared with other similar compounds such as:
2,6-Diisopropylphenylamine: This compound has similar isopropyl substitutions on the phenyl ring but lacks the chloropropanone group.
2,4-Diisopropylbenzaldehyde: This compound has an aldehyde group instead of the chloropropanone group.
2,4-Diisopropylphenol: This compound has a hydroxyl group instead of the chloropropanone group.
Propriétés
IUPAC Name |
2-chloro-1-[2,4-di(propan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO/c1-9(2)12-6-7-13(15(17)11(5)16)14(8-12)10(3)4/h6-11H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCJYJOSSJSMQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)C(C)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)




![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)




